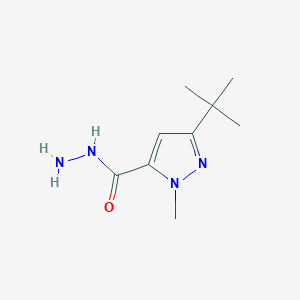
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide
説明
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Pyrazoles, the core structure of this compound, are known to exhibit tautomerism . This phenomenon may influence their reactivity and interaction with biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds containing the pyrazole nucleus have been found in many important synthetic drug molecules, suggesting that they may interact with multiple biochemical pathways .
生物活性
Overview
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide is a compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a tert-butyl group and a carboxylic acid hydrazide functional group. Its molecular formula is with a molecular weight of 196.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
The biological activity of pyrazole derivatives, including this compound, is largely attributed to their ability to interact with various biochemical pathways. These compounds can exhibit tautomerism, influencing their reactivity and interactions with biological macromolecules such as proteins and enzymes.
Biochemical Pathways
Research indicates that pyrazole derivatives may inhibit key enzymes involved in metabolic pathways, which could lead to significant therapeutic effects against diseases like cancer. For instance, a study highlighted the development of pyrazole-based inhibitors targeting human lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 26 | Induction of apoptosis |
| A549 | 0.08 | Autophagy without apoptosis |
| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| MiaPaca-2 | Sub-micromolar | Inhibition of glycolysis |
These results suggest that this compound may serve as a promising candidate for further development in cancer therapy.
Enzyme Inhibition
The compound's interaction with enzymes has been a focal point in research. Its potential to inhibit LDH has been documented, with lead compounds showing low nanomolar inhibition rates . This inhibition can disrupt the metabolic pathways that cancer cells rely on for growth and proliferation.
Case Studies
- Study on LDH Inhibition : A series of pyrazole derivatives were screened for their ability to inhibit LDH enzymatic activity. The study found that certain derivatives exhibited potent inhibition in both enzymatic assays and cell-based models, highlighting the therapeutic potential of these compounds in targeting cancer metabolism .
- Antitumor Activity Assessment : A recent evaluation of various pyrazole derivatives, including the target compound, revealed significant cytotoxicity against multiple cancer cell lines. For example, compounds were tested against HeLa and A549 cells, showing IC50 values indicating effective growth inhibition .
特性
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-9(2,3)7-5-6(8(14)11-10)13(4)12-7/h5H,10H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJLHKSBJICWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















